4,5-Dimethyl-2-(trifluoromethyl)piperidine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

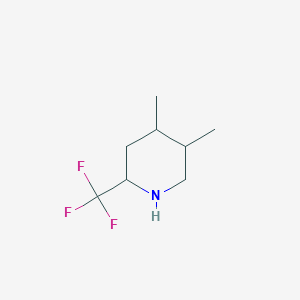

“4,5-Dimethyl-2-(trifluoromethyl)piperidine” is a chemical compound with the molecular formula C8H14F3N . It is a derivative of piperidine, which is an organic compound that serves as a building block and reagent in the synthesis of various organic compounds .

Synthesis Analysis

The synthesis of trifluoromethylpyridines, which are structurally similar to the compound , involves two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperidine ring with two methyl groups at positions 4 and 5, and a trifluoromethyl group at position 2 . The presence of the trifluoromethyl group is thought to bestow many of the distinctive physical-chemical properties observed with this class of compounds .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 181.2 . It is a solid at room temperature with a melting point of 155-159 °C . It has a density of 1.126 g/mL at 25 °C .Wissenschaftliche Forschungsanwendungen

Synthesis and Molecular Structure

4,5-Dimethyl-2-(trifluoromethyl)piperidine derivatives are synthesized for various research purposes, including the investigation of their molecular structures and intermolecular interactions. For instance, the synthesis and molecular structure investigations of new s-triazine derivatives incorporating pyrazole, piperidine, and aniline moieties have been carried out. These studies involve X-ray crystallography combined with Hirshfeld and DFT calculations to analyze the molecular packing and dominant interactions such as H...H, N...H, and H...C contacts (Shawish et al., 2021).

Chemical Cleavage and DNA Damage Analysis

Piperidine compounds, including those related to this compound, are utilized in the chemical cleavage of abasic and UV-irradiated DNA at sites of damage. This application is crucial in understanding the mechanisms of DNA damage and repair. For example, hot piperidine is often used for this purpose, though alternatives like N,N'-dimethylethylenediamine have been shown to cleave abasic DNA efficiently at near-neutral pH without non-specific damage (McHugh & Knowland, 1995).

Catalysis and Chemical Reactions

This compound and its analogs find applications in catalysis, particularly in enantioselective reactions. For instance, 2-piperidino-1,1,2-triphenylethanol has been reported as an effective catalyst for the enantioselective arylation of aldehydes, demonstrating the utility of piperidine derivatives in synthetic organic chemistry and the production of chiral compounds (Fontes et al., 2004).

Corrosion Inhibition

Research into the corrosion inhibition properties of piperidine derivatives on metals like iron is another significant application area. Quantum chemical calculations and molecular dynamics simulations have been used to investigate the adsorption behaviors and inhibition efficiencies of piperidine derivatives, showing potential for their application in protecting metals from corrosion (Kaya et al., 2016).

Anion Exchange Membranes

Poly(arylene piperidinium) derivatives, which can be related to this compound, are explored as anion exchange membranes (AEMs) for alkaline fuel cells. These studies focus on the synthesis, alkaline stability, and conductivity of the membranes, highlighting the potential of piperidine-based polymers in energy applications (Olsson et al., 2018).

Wirkmechanismus

The mechanism of action of piperidine derivatives is diverse and depends on their specific structure and the biological system they interact with . For instance, some piperidine derivatives show a wide variety of biological activities and are used in different therapeutic applications such as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .

Safety and Hazards

Zukünftige Richtungen

Trifluoromethylpyridine (TFMP) and its intermediates, which are structurally similar to “4,5-Dimethyl-2-(trifluoromethyl)piperidine”, have gained a fundamental role as key structural ingredients for the development of many agrochemical and pharmaceutical compounds . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . Therefore, the development of new synthesis methods and applications for these compounds is an important area of future research .

Eigenschaften

IUPAC Name |

4,5-dimethyl-2-(trifluoromethyl)piperidine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14F3N/c1-5-3-7(8(9,10)11)12-4-6(5)2/h5-7,12H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTKXYFSURKTMKA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(NCC1C)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[(4,5-Dimethyl-1,3-thiazol-2-yl)oxy]methyl}pyridine](/img/structure/B2929880.png)

![2-[(4-amino-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2,4-dichlorophenyl)acetamide](/img/structure/B2929888.png)

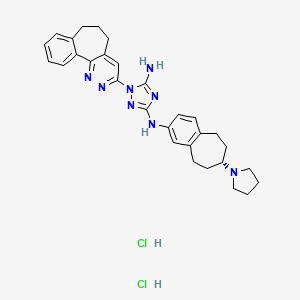

![N-(2,4-dimethoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide](/img/structure/B2929889.png)

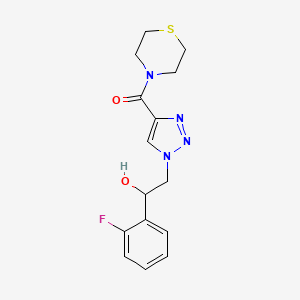

![4-(4-methylphenyl)-5-{1-[3-(trifluoromethyl)benzoyl]piperidin-4-yl}-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2929891.png)

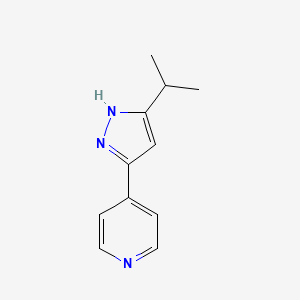

![(1-Methyltriazol-4-yl)-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2929898.png)

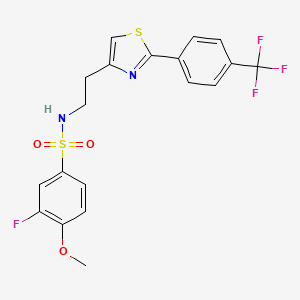

![5-Bromo-2-[1-[(4-fluorophenyl)methyl]piperidin-4-yl]oxypyrimidine](/img/structure/B2929902.png)